L-3-Aminobutyryl-CoA Exhibits Over 50-Fold Higher Activity Than Its D-Isomer in Clostridial Cleavage Enzyme Assays
The 3-keto-5-aminohexanoate cleavage enzyme from Clostridium SB4 exhibits strict stereospecificity. In a direct head-to-head comparison using purified enzyme, the D-isomer of 3-aminobutyryl-CoA was utilized at only 1.7% the rate of the L-isomer, while the structurally related beta-alanyl-CoA showed 130% relative activity [1]. This demonstrates that the L-configuration is essential for physiological catalytic efficiency, and the D-isomer is a poor substitute for kinetic studies.
| Evidence Dimension | Relative enzymatic activity (forward/back reaction rate) |
|---|---|
| Target Compound Data | 100% (baseline for L-3-aminobutyryl-CoA) |
| Comparator Or Baseline | D-3-aminobutyryl-CoA (1.7%) and beta-alanyl-CoA (130%) |
| Quantified Difference | D-isomer is 98.3% less active than L-isomer; beta-alanyl-CoA is 30% more active |
| Conditions | Purified 3-keto-5-aminohexanoate cleavage enzyme from Clostridium SB4; substrate analog testing in forward and back reactions [1] |
Why This Matters
This data directly informs procurement: for accurate kinetic characterization of the cleavage enzyme, the L-isomer is mandatory, as the D-isomer will yield negligible signal and beta-alanyl-CoA will introduce altered kinetics.
- [1] Yorifuji, T., Jeng, I. M., & Barker, H. A. (1977). Purification and properties of 3-keto-5-aminohexanoate cleavage enzyme from a lysine-fermenting Clostridium. Journal of Biological Chemistry, 252(1), 20-31. View Source
